molecular formula C13H12Cl2N2 B2759768 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1024471-90-6

1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2759768
M. Wt: 267.15
InChI Key: OHUMLXDWPLXLAS-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound with the molecular formula C15H20Cl2N2 . It is also known by the systematic name “(8aS)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine” and the code BD1018 . The stereochemistry of this compound is absolute .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be represented by the SMILES notation: [H][C@@]12CCCN1CCN(CCC3=CC(Cl)=C(Cl)C=C3)C2 . The InChIKey for this compound is IGVDQXLOMXGWKN-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is 299.239 . The compound has one defined stereocenter . The specific physical and chemical properties of this compound are not detailed in the retrieved papers.

Scientific Research Applications

Regioselective Synthesis and Optical Properties

  • Optoelectronic Materials Development: Dipyrrolopyrazine derivatives, including structures related to "1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine," have been synthesized through regio-selective amination reactions. These compounds exhibit promising optical and thermal properties, suggesting their potential use in organic optoelectronic materials. The study by Meti et al. (2017) demonstrates efficient methods for synthesizing these derivatives, highlighting their significance in optoelectronic applications due to their favorable optical properties and molecular packing characteristics Meti et al., 2017.

Structural Elucidation and Antimicrobial Activity

  • Antimicrobial Agents: Another aspect of research focuses on the synthesis and structural elucidation of various derivatives, including analysis of their antimicrobial properties. For instance, compounds synthesized from reactions involving related chemical structures have shown weak antibacterial activity, indicating potential for further exploration in developing new antimicrobial agents Anusevičius et al., 2014.

Synthesis Techniques and Chemical Properties

  • Synthesis and Evaluation: Studies have also delved into the synthesis techniques of similar compounds, evaluating their chemical properties and potential applications. For example, Lukes et al. (2015) presented the synthesis and spectroscopic characterization of novel compounds, shedding light on their electronic structure and potential as spectroscopic or electrochemical materials Lukes et al., 2015.

Potential in Drug Discovery

  • Anticancer Agents and Drug Synthesis: Research by Hu et al. (2018) on the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines highlights their biological significance and potential applications in medicinal chemistry, particularly in the context of natural products and drug discovery Hu et al., 2018.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-9-3-4-10(11(15)8-9)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMLXDWPLXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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